5-Chlorohex-1-ene
Overview
Description
5-Chlorohex-1-ene is a chemical compound with the molecular formula C6H11Cl . It has a molecular weight of 118.60 g/mol . The IUPAC name for this compound is 5-chlorohex-1-ene .
Molecular Structure Analysis
The molecular structure of 5-Chlorohex-1-ene consists of 6 carbon atoms, 11 hydrogen atoms, and 1 chlorine atom . The InChI representation of the molecule isInChI=1S/C6H11Cl/c1-3-4-5-6 (2)7/h3,6H,1,4-5H2,2H3
. Chemical Reactions Analysis
While specific reactions involving 5-Chlorohex-1-ene are not available, a radical clock experiment using a similar compound, 6-chlorohex-1-ene, resulted in a cyclized product, indicating the possibilities of an alkyl radical intermediate .Physical And Chemical Properties Analysis
5-Chlorohex-1-ene has a molecular weight of 118.60 g/mol . It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . The compound has 3 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 118.0549280 g/mol . The topological polar surface area is 0 Ų . The compound has a heavy atom count of 7 .Scientific Research Applications
Palladium-Catalyzed Hydrochlorocarbonylation of Alkenes
5-Chlorohex-1-ene can be used in the palladium-catalyzed hydrochlorocarbonylation of alkenes for the formation of acid chlorides . This process is particularly attractive in chemical synthesis but remains challenging. The reaction shows a broad substrate scope and produces both branched and linear alkyl acid chlorides in good to high yields upon different ligands and solvents .
Formation of Diverse Carbonyl Compounds
Cooperating with follow-up acylation reactions, the palladium-catalyzed hydrochlorocarbonylation offers a complementary platform for the synthesis of diverse carbonyl compounds from alkenes . This process uses 5-Chlorohex-1-ene as a starting material .
Synthesis of Hyperbranched Ethylene Oligomers
5-Chlorohex-1-ene can be used in the synthesis of hyperbranched ethylene oligomers by nickel catalysts with oxazole structure . These nickel complexes could catalyze the copolymerization of ethylene and polar monomers (6-chlorohex-1-ene and undecenoic acid), generating polar hyperbranched oligomer .
4. Adjusting the Incorporation Ratio of Polar Monomer The incorporation ratio of polar monomer in the copolymerization of ethylene and polar monomers can be adjusted by using different catalysts (0.4-1.0 mol%) . This process uses 5-Chlorohex-1-ene as one of the monomers .
5. Versatile Building Block in Organic Synthesis 5-Chlorohex-1-ene is an organic compound with diverse applications. It is commonly utilized in scientific research for its role as a versatile building block in the synthesis of various complex organic molecules.
properties
IUPAC Name |
5-chlorohex-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl/c1-3-4-5-6(2)7/h3,6H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCQFYOMEFDDOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559826 | |
Record name | 5-Chlorohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorohex-1-ene | |
CAS RN |
927-54-8 | |
Record name | 5-Chlorohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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